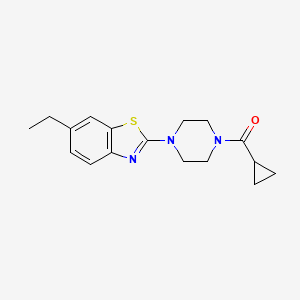

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole

Description

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted at the 2-position with a 4-cyclopropanecarbonylpiperazine group and at the 6-position with an ethyl moiety. Its molecular formula is C₁₇H₂₀N₄OS, with a molecular weight of 336.43 g/mol.

Properties

IUPAC Name |

cyclopropyl-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-2-12-3-6-14-15(11-12)22-17(18-14)20-9-7-19(8-10-20)16(21)13-4-5-13/h3,6,11,13H,2,4-5,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXCFLKXNCYENS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole typically involves multi-step procedures. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride. The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce different alkyl or aryl groups.

Scientific Research Applications

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: It may be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Solubility and Binding

- 6-Ethyl vs. In contrast, the methanesulfonyl group in its analog increases polarity, improving solubility and enabling hydrogen-bond interactions with biological targets .

- Core Structure Variations: The piperazine-propanone derivative (C₁₁H₁₉N₃O₂) lacks the benzothiazole core, resulting in a smaller, more flexible structure. This may reduce target specificity compared to the benzothiazole-based compounds .

Heterocyclic Appendages (e.g., Pyridazine vs. Benzothiazole): Compounds like I-6232 (from ) utilize a pyridazine ring instead of benzothiazole, altering electronic properties and binding modes. The pyridazine’s nitrogen-rich structure may enhance interactions with metal ions or polar residues in enzymes .

Biological Activity

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole is a synthetic compound belonging to the benzothiazole family, which has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

- Benzothiazole core : A bicyclic structure that contributes to its biological activity.

- Cyclopropanecarbonylpiperazine moiety : Enhances interaction with biological targets.

- Ethyl substitution at position 6 : Modifies pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the benzothiazole core : Utilizing precursors that facilitate cyclization.

- Introduction of the piperazine ring : Achieved through nucleophilic substitution reactions.

- Final modifications : Adding the cyclopropanecarbonyl group and ethyl substituent under controlled conditions to ensure high yield and purity.

Biological Evaluation

Research has demonstrated significant biological activities associated with this compound:

Antimicrobial Activity

A study evaluated various benzothiazole derivatives against Leishmania spp., highlighting that compounds with similar structures exhibited potent antileishmanial effects. The best-performing derivatives showed IC50 values significantly lower than standard treatments, indicating strong potential for therapeutic applications against leishmaniasis .

The mechanism through which this compound exerts its effects is hypothesized to involve:

- Inhibition of key enzymes : The compound may inhibit enzymes critical for pathogen survival.

- Disruption of cellular processes : It could interfere with mitochondrial functions in target cells, leading to cell death.

Case Studies

Several studies have explored the biological activity of related benzothiazole compounds, providing insights into their therapeutic potential:

These studies illustrate the promising nature of benzothiazole derivatives in treating infectious diseases and highlight the importance of structural modifications in enhancing biological activity.

Pharmacokinetics and Toxicity

In silico analyses suggest that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and safety profiles. These properties are crucial for preclinical development and eventual clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.